Phosphocholine-d9 Chloride Calcium Salt

Beschreibung

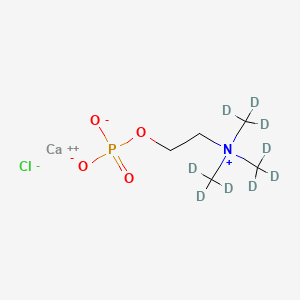

Phosphocholine-d9 Chloride Calcium Salt (CAS: 344299-43-0) is a deuterium-labeled analog of phosphocholine chloride calcium salt, specifically designed for use as an internal standard in analytical chemistry. Its molecular formula is C5H4D9CaClNO4P, with a molecular weight of 266.72 g/mol and a purity exceeding 95% (HPLC) . The compound is synthesized by replacing nine hydrogen atoms in the trimethylammonium group of choline with deuterium, ensuring isotopic distinction for precise quantification via mass spectrometry .

Eigenschaften

IUPAC Name |

calcium;2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPTJCCKTXCDT-VIVYLVLJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13CaClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858313 | |

| Record name | Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344299-43-0 | |

| Record name | Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344299-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Phoscholin-d9 primarily targets neuronal cell membranes and protein kinase C (PKC). It is an essential precursor of the neurotransmitter acetylcholine (ACh) and the major membrane constituent phosphatidylcholine (PC).

Mode of Action

Phoscholin-d9 interacts with its targets by being a choline supplement that increases plasma PC concentrations. PC acts as a carrier of choline and targeted fatty acid supply as required by organs.

Biochemical Pathways

Phoscholin-d9 affects several biochemical pathways. It is involved in the transformation of environmentally-acquired choline to phosphocholine and its attachment to glycoconjugates. The subsequent conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided.

Result of Action

The result of Phoscholin-d9 action is a delayed increase in plasma D9-choline and D9-betaine after D9-POPC administration, with no differences in AUC over time. D9-POPC resulted in a higher AUC of D9-PC and virtually absent D9-TMAO levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phoscholin-d9. For instance, D9-POPC is remodelled according to enterocytic fatty acid availability.

Biochemische Analyse

Biochemical Properties

Phoscholin-d9 plays a crucial role in biochemical reactions. It is an essential precursor of the neurotransmitter acetylcholine (ACh) and of the major membrane constituent phosphatidylcholine (PC). The enzymes that convert choline to ACh [choline acetyltransferase (ChAT)] and PC’s precursor phosphocholine [choline kinase (CK)] are also poorly saturated with their choline substrate. Therefore, increases in plasma choline can enhance the formation of ACh and phosphocholine, and the release of ACh.

Cellular Effects

Phoscholin-d9 has significant effects on various types of cells and cellular processes. For instance, it has been shown to modulate the metabolism of phosphatidylcholine in human umbilical vein endothelial cells. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Phoscholin-d9 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the conversion of phosphocholine to PC, which leads to an increase in the levels of synaptic membrane within the brain.

Temporal Effects in Laboratory Settings

It is known that the subsequent conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided.

Metabolic Pathways

Phoscholin-d9 is involved in several metabolic pathways. It is an essential precursor of the neurotransmitter acetylcholine (ACh) and of the major membrane constituent phosphatidylcholine (PC). It is principally metabolized in the liver to betaine, which provides a source of methyl groups for the regeneration of methionine and S-adenosylmethionine.

Biologische Aktivität

Phosphocholine-d9 Chloride Calcium Salt (PCCCS) is a stable isotope-labeled compound that has garnered attention due to its biological activity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant studies surrounding PCCCS, with a focus on its role in metabolism, cellular signaling, and implications for health.

- Molecular Formula : CHDCaClNOP

- Molecular Weight : 266.72 g/mol

- CAS Number : 344299-43-0

- Purity : >95% (HPLC)

PCCCS is characterized by its phosphocholine structure, which is integral in various biological processes, including cell membrane integrity and signaling pathways.

Phosphocholine derivatives are known to influence several biological pathways:

- Cell Membrane Dynamics : PCCCS contributes to membrane fluidity and integrity, essential for cellular function.

- Signal Transduction : It plays a role in the activation of various signaling pathways, including those mediated by G-protein coupled receptors (GPCRs) and protein kinases .

- Metabolism : PCCCS is involved in the metabolism of choline and its derivatives, affecting lipid metabolism and energy homeostasis .

1. Metabolic Effects

Recent studies have demonstrated that PCCCS can modulate the metabolism of choline. In a clinical study, deuterium-labeled choline supplements were administered to assess their metabolic fate. Results indicated that PCCCS leads to increased plasma concentrations of phosphocholine compared to other forms, highlighting its efficiency as a choline source .

| Compound | Peak Plasma Concentration (µmol/L) | Time to Peak (hours) |

|---|---|---|

| D9-POPC | 41.0 | 9 |

| Water-soluble D9-choline | 17.6 | 24–33 |

2. Cardiometabolic Health

Phosphocholine has been linked to cardiometabolic health through its influence on trimethylamine N-oxide (TMAO) levels, a metabolite associated with cardiovascular diseases. Studies show that PCCCS administration results in lower TMAO formation compared to other choline sources, suggesting a potential protective effect against cardiometabolic disorders .

3. Immunological Implications

PCCCS may also modulate immune responses. It has been observed to affect the activity of immune cells, including macrophages and lymphocytes, potentially enhancing their function during inflammatory responses .

Study on Choline Supplementation

In a clinical trial assessing different choline supplements, participants receiving D9-phosphocholine exhibited significant increases in plasma phosphocholine levels without notable increases in TMAO levels. This suggests that D9-phosphocholine may be a safer alternative for choline supplementation in populations at risk for cardiovascular diseases .

Impact on Eosinophils

Research has shown that phosphocholine derivatives can influence eosinophil behavior in allergic responses. Eosinophils treated with phosphocholine exhibited enhanced survival and activation markers, indicating potential applications in managing allergic conditions .

Wissenschaftliche Forschungsanwendungen

Cell Membrane Studies

Phosphocholine-d9 Chloride Calcium Salt is instrumental in studying cell membrane dynamics. It acts as a promoter for interactions between heparin and serum β-lipoproteins, which are crucial for understanding membrane stability and function. Research indicates that this compound can protect the membranes of platelets, erythrocytes, and lysosomes from destabilizing agents, thereby providing insights into membrane labilization processes .

Lipid Metabolism Research

Recent studies have demonstrated that this compound can influence lipid metabolism. Specifically, it has been shown to enhance plasma phosphatidylcholine concentrations when used as a dietary supplement. In a clinical study, D9-phosphocholine was found to result in lower levels of trimethylamine N-oxide (TMAO), a metabolite associated with cardiovascular diseases, suggesting its potential role in promoting heart health .

Drug Delivery Systems

The compound's ability to form liposomes makes it an attractive candidate for drug delivery applications. Liposomes encapsulating this compound can improve the bioavailability of therapeutic agents by enhancing their solubility and stability in biological environments. This property is particularly beneficial for delivering hydrophobic drugs that require improved solubility for effective therapeutic action.

Case Study 1: Membrane Protection

A study conducted on the protective effects of this compound on erythrocyte membranes demonstrated its efficacy against various labilizing agents. The results indicated that the compound significantly reduced hemolysis rates compared to control groups, highlighting its potential use in preserving cell integrity during experimental procedures .

Case Study 2: Impact on Lipid Profiles

In a clinical trial assessing the effects of D9-phosphocholine supplementation on lipid profiles, participants showed a marked increase in plasma phosphatidylcholine levels after administration. The study concluded that D9-phosphocholine could serve as an effective choline source for enhancing lipid metabolism without elevating harmful metabolites like TMAO .

Vergleich Mit ähnlichen Verbindungen

Phosphocholine Chloride Calcium Salt (Non-Deuterated)

- Molecular Formula: C5H13CaClNO4P (vs. C5H4D9CaClNO4P for the deuterated form) .

- CAS Number : 4826-71-5 (unlabeled) vs. 344299-43-0 (deuterated) .

- Applications : Both compounds stabilize membranes, but the deuterated variant is exclusively used as an internal standard in MS-based assays to eliminate matrix interference .

- Key Difference : Deuterium substitution increases molecular mass by 9 atomic mass units , enabling isotopic differentiation in MS detection .

Choline-d9 Chloride

- Molecular Formula: C5H4D9ClNO (vs. C5H4D9CaClNO4P) .

- CAS Number : 61037-86-3 .

- Applications : Serves as an internal standard for choline quantification but lacks the phosphate group required for phosphocholine-specific assays .

- Key Difference : Phosphocholine-d9 contains a phosphate moiety, making it structurally distinct and essential for analyzing phosphorylated metabolites like phosphatidylcholine .

Calcium Chloride (E509)

- Molecular Formula: CaCl2 (vs. C5H4D9CaClNO4P) .

- Applications : Widely used in food preservation, dehumidification, and medical settings, unlike Phosphocholine-d9, which is specialized for analytical and biochemical research .

- Key Difference: A simple inorganic salt lacking the organic choline and phosphate groups, rendering it irrelevant for lipid metabolism studies .

Calcium Gluconate

- Molecular Formula: C12H22CaO14 (vs. C5H4D9CaClNO4P) .

- CAS Number : 299-28-5 .

- Applications : Used medically to treat hypocalcemia, contrasting with Phosphocholine-d9’s role in analytical biochemistry .

- Key Difference : Contains gluconate, a carbohydrate-derived ion, instead of a phosphocholine backbone, limiting its utility in lipidomics .

Data Table: Comparative Analysis

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Primary Applications | Isotopic Labeling |

|---|---|---|---|---|---|

| Phosphocholine-d9 Chloride Ca Salt | C5H4D9CaClNO4P | 344299-43-0 | 266.72 | LC-MS/MS internal standard, membrane studies | Yes (Deuterium) |

| Phosphocholine Chloride Ca Salt | C5H13CaClNO4P | 4826-71-5 | 257.67 | Membrane stabilization, reference standard | No |

| Choline-d9 Chloride | C5H4D9ClNO | 61037-86-3 | 167.12 | Choline quantification in MS | Yes (Deuterium) |

| Calcium Chloride (E509) | CaCl2 | 10043-52-4 | 110.98 | Food additive, industrial uses | No |

| Calcium Gluconate | C12H22CaO14 | 299-28-5 | 430.37 | Medical treatment for hypocalcemia | No |

Analytical Advantages of Phosphocholine-d9 Chloride Calcium Salt

- Isotopic Purity: >95% deuterium enrichment ensures minimal interference from endogenous phosphocholine in biological samples .

- Matrix Effect Mitigation : Co-elutes with unlabeled phosphocholine during chromatography, enabling accurate correction for ion suppression or enhancement .

- Stability : Stored at +4°C with a shelf life exceeding 24 months, maintaining consistent performance in long-term studies .

Vorbereitungsmethoden

Phosphorylation of Choline-d9 Chloride

The synthesis begins with the phosphorylation of choline-d9 chloride using phosphoric acid (H₃PO₄) or polyphosphoric acid as the phosphorylating agent. In a typical procedure, choline-d9 chloride is reacted with excess phosphoric acid under reduced pressure (20–50 mmHg) at 60–80°C for 4–6 hours. The deuterated choline chloride ensures that the methyl groups attached to the nitrogen atom are fully substituted with deuterium (trimethyl-d9), critical for isotopic tracing. The reaction forms phosphocholine-d9 chloride, which is then neutralized with calcium sources to yield the calcium salt.

Key Reaction Parameters:

Calcium Salt Formation and Crystallization

The phosphocholine-d9 chloride intermediate is converted to its calcium salt via metathesis with calcium chloride (CaCl₂), calcium hydroxide (Ca(OH)₂), or calcium carbonate (CaCO₃). For example, adding a calcium chloride aqueous solution to the phosphocholine-d9 chloride mixture triggers precipitation of the calcium salt. The mixture is then subjected to reduced-pressure distillation to remove solvents, followed by crystallization at −10 to −1°C to obtain the tetrahydrate form.

Optimization Insights:

-

Calcium Source Impact: Calcium chloride yields higher purity (>99%) compared to calcium hydroxide or carbonate due to reduced side reactions.

-

Crystallization Conditions: Low-temperature crystallization (−10°C) minimizes isotopic exchange and ensures tetrahydrate stability.

Purification and Isotopic Purity Assurance

Ethanol Recrystallization

Post-crystallization, the crude product is dissolved in a minimal volume of water and recrystallized using ethanol. Ethanol addition (5–10 times the solution weight) induces precipitation, which is filtered and washed with cold ethanol to remove residual phosphoric acid and calcium impurities.

Data Table 1: Recrystallization Efficiency

| Ethanol Volume (vs. Solution) | Yield (%) | Purity (%) |

|---|---|---|

| 5× | 78 | 98.5 |

| 10× | 85 | 99.6 |

Analytical Validation of Deuterium Incorporation

Isotopic purity is verified using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-HPLC-MS/MS). The method separates phosphocholine-d9 from non-deuterated analogs and quantifies deuterium enrichment.

Critical MS Parameters:

Challenges in Deuterated Synthesis

Isotopic Dilution Risks

Deuterium loss can occur during acidic or aqueous steps, particularly during phosphorylation and neutralization. To mitigate this:

Scalability Limitations

Industrial-scale production faces hurdles due to the high cost of choline-d9 chloride and stringent temperature controls required during crystallization. Patent CN104892664A reports a lab-scale yield of 85%, but scaling to kilogram quantities reduces efficiency to ~65%.

Comparative Analysis of Preparation Methods

Data Table 2: Method Comparison

| Parameter | Patent CN104892664A | Patent CN103694271B |

|---|---|---|

| Phosphorylating Agent | Phosphoric acid | Phosphoric acid |

| Calcium Source | CaCl₂ | Ca(OH)₂ + Alum |

| Crystallization Temp. | −10°C | −1°C |

| Final Purity (%) | 99.2 | 99.6 |

| Yield (%) | 85 | 82 |

The inclusion of alum in CN103694271B enhances phosphate removal via co-precipitation, improving purity. However, the alum adds complexity to waste management.

Analytical and Industrial Applications

Role in Metabolomics

This compound serves as an internal standard for quantifying choline uptake and metabolism. Studies using deuterated supplements reveal distinct pharmacokinetics: deuterated phosphocholine (D9-POPC) shows delayed betaine formation compared to water-soluble D9-choline chloride.

Key Finding:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.